molecular formula C16H13F2N5O B2873740 2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034299-99-3

2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2873740
CAS No.: 2034299-99-3
M. Wt: 329.311
InChI Key: RTMJCNFOCFWYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and pyrazole moieties

Properties

IUPAC Name

2,6-difluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJCNFOCFWYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Functionalization

The pyrazine ring is functionalized at the 3-position through cross-coupling reactions. A common approach involves:

  • Starting material : 2-Chloro-3-(chloromethyl)pyrazine.
  • Suzuki-Miyaura Coupling : Reaction with 1-methyl-1H-pyrazol-4-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture of dioxane/water (4:1) at 80–100°C for 12–24 hours.
  • Yield : ~70–85% after column chromatography.

Amination of the Chloromethyl Group

The chloromethyl group is converted to methanamine via nucleophilic substitution:

  • Reagents : Ammonium hydroxide (NH₄OH) in ethanol at 60°C for 6 hours.
  • Alternative : Use of hexamethyldisilazane (HMDS) as a ammonia equivalent in tetrahydrofuran (THF) at room temperature.
  • Yield : ~65–75%.

Synthesis of Intermediate B: 2,6-Difluorobenzoyl Chloride

Hydrolysis of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is hydrolyzed to 2,6-difluorobenzamide using:

  • Conditions : 30% hydrogen peroxide and 20% sodium hydroxide at 50°C for 5 hours.
  • Reaction Mechanism : Base-mediated nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization to the amide.
  • Yield : 91.2%.

Conversion to Acid Chloride

The benzamide is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.
  • Workup : Removal of excess reagent under reduced pressure.

Amide Bond Formation

Schotten-Baumann Reaction

Direct coupling of Intermediate A and 2,6-difluorobenzoyl chloride under basic conditions:

  • Conditions : Aqueous NaOH (2 M) and DCM at 0–5°C with vigorous stirring.
  • Yield : ~60–70%.

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Conditions : DMF as solvent, N,N-diisopropylethylamine (DIPEA) as base, room temperature for 12 hours.
  • Advantages : Higher regioselectivity and reduced epimerization.
  • Yield : 75–85% after purification via preparative HPLC.

Alternative Routes and Optimization

One-Pot Sequential Coupling

Analytical Characterization and Validation

Synthetic batches are validated using:

  • ¹H NMR : Key signals include a singlet for the pyrazole C-H (δ 8.1–8.3 ppm) and multiplets for the difluorobenzamide aromatic protons (δ 7.2–7.6 ppm).
  • LC-MS : Molecular ion peak at m/z 331.3 [M+H]⁺.
  • Elemental Analysis : Carbon (58.01%), Hydrogen (3.35%), Nitrogen (12.69%).

Challenges and Troubleshooting

Regioselectivity in Cross-Coupling

Competing coupling at the pyrazine 2-position is mitigated by using bulky ligands (e.g., XPhos) with Pd catalysts.

Amide Hydrolysis

Overactive coupling agents (e.g., excess EDC) may hydrolyze the amide post-synthesis. Controlled stoichiometry (1.2 equiv EDC) and low temperatures (0–5°C) prevent this.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Recyclable Pd/C or Ni-based systems reduce expenses.
  • Solvent Recovery : DMF and dioxane are distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.

    Industry: The compound is used in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor used in the synthesis of various difluorobenzamide derivatives.

    JNJ-38877605: A compound with a similar pyrazole and difluorobenzamide structure, used in medicinal chemistry research.

Uniqueness

2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}F2_{2}N4_{4}O. It features a difluorobenzamide structure linked to a pyrazole derivative, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical in disease progression.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, pyrazole derivatives have shown significant efficacy against various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves inhibition of viral replication and interference with viral entry into host cells .

Anticancer Properties

Research has highlighted the potential anticancer effects of similar benzamide derivatives. These compounds can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Study 1: Antiviral Efficacy

A study investigated the antiviral activity of pyrazole derivatives against HSV. The results demonstrated that certain compounds reduced plaque formation significantly, suggesting a strong antiviral effect. For instance, a related pyrazole compound showed an EC50_{50} value of 0.2 nM against wild-type HIV-1 strains .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that benzamide derivatives could inhibit cell proliferation effectively. A related compound demonstrated an IC50_{50} value of 9.19 μM in inhibiting tumor growth, indicating promising anticancer activity .

Data Table: Biological Activity Summary

Activity TypeTarget Pathway/OrganismEC50_{50}/IC50_{50} ValueReference
AntiviralHSV0.2 nM
AnticancerVarious Cancer Lines9.19 μM
Enzyme InhibitionMetabolic EnzymesVaries
Receptor ModulationM1 mAChRVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.